Methyl 3-(2-hydroxyphenyl)propionate

Description

BenchChem offers high-quality Methyl 3-(2-hydroxyphenyl)propionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(2-hydroxyphenyl)propionate including the price, delivery time, and more detailed information at info@benchchem.com.

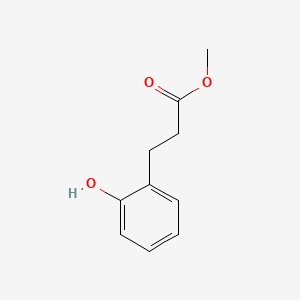

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(2-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-5,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXYRISRGHSPNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383223 | |

| Record name | METHYL 3-(2-HYDROXYPHENYL)PROPIONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20349-89-7 | |

| Record name | METHYL 3-(2-HYDROXYPHENYL)PROPIONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 3-(2-hydroxyphenyl)propionate from Dihydrocoumarin

Abstract

This technical guide provides an in-depth exploration of the synthesis of Methyl 3-(2-hydroxyphenyl)propionate, a valuable intermediate in pharmaceutical and fine chemical synthesis, via the base-catalyzed ring-opening of dihydrocoumarin. This document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of the underlying reaction mechanism, a step-by-step experimental protocol, and critical insights into process optimization and characterization. By grounding the practical procedure in established chemical principles, this guide serves as a self-validating resource for the reliable and efficient production of the target compound.

Introduction and Strategic Overview

Methyl 3-(2-hydroxyphenyl)propionate (CAS No. 20349-89-7) is a key building block whose structure, featuring both a phenolic hydroxyl group and a methyl ester, allows for diverse subsequent chemical modifications. The synthesis from dihydrocoumarin (3,4-dihydrocoumarin) is an elegant and efficient transformation that leverages the inherent reactivity of the lactone functional group. This route is strategically advantageous due to the commercial availability of the starting material and the straightforward nature of the reaction, which proceeds via a base-catalyzed nucleophilic acyl substitution.

This guide elucidates the causality behind the procedural steps, moving beyond a simple recitation of instructions to empower the researcher with a deep understanding of the transformation, enabling effective troubleshooting and adaptation.

Reaction Principle: Base-Catalyzed Lactone Ring-Opening

The core of this synthesis is the transesterification of a cyclic ester (lactone) into an acyclic ester. The reaction proceeds via a well-understood nucleophilic acyl substitution mechanism, often referred to as saponification when using a hydroxide base, but in this case, it is more accurately a base-catalyzed methanolysis.[1][2][3]

The mechanism involves two primary stages:

-

Nucleophilic Addition: A strong nucleophile, the methoxide ion (CH₃O⁻), generated from sodium methoxide or by deprotonating methanol with another strong base, attacks the electrophilic carbonyl carbon of the dihydrocoumarin lactone. This addition breaks the carbonyl π-bond and forms a tetrahedral intermediate.[3]

-

Elimination and Ring-Opening: The unstable tetrahedral intermediate collapses. The carbonyl π-bond is reformed, and in the process, the C-O single bond of the lactone ring is cleaved. This elimination step results in the ring-opening, expelling the phenoxide as a leaving group and forming the methyl ester. The resulting phenoxide is subsequently protonated during the acidic workup to yield the final phenolic product.

The use of methanol as the solvent provides the methyl group for the ester and serves as the source for the methoxide nucleophile.

Reaction Mechanism Diagram

Sources

An In-depth Technical Guide to Methyl 3-(2-hydroxyphenyl)propionate

Abstract

Methyl 3-(2-hydroxyphenyl)propionate, with the Chemical Abstracts Service (CAS) number 20349-89-7 , is a phenolic ester of significant interest in various scientific domains, including organic synthesis and materials science.[1][2][3] This technical guide provides a comprehensive overview of its core properties, a detailed protocol for its synthesis via Fischer esterification, an in-depth analysis of its spectroscopic characteristics, and a discussion of its potential applications. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this compound.

Core Properties and Identification

Methyl 3-(2-hydroxyphenyl)propionate, also known as methyl melilotate, is a derivative of 3-(2-hydroxyphenyl)propionic acid.[1][4] Its fundamental properties are crucial for its handling, characterization, and application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 3-(2-hydroxyphenyl)propionate is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 20349-89-7 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2][3] |

| Molecular Weight | 180.20 g/mol | [1][2] |

| Melting Point | 40-44 °C | [5][6][7] |

| Boiling Point | 280.2 ± 15.0 °C at 760 mmHg | [5][6] |

| Density | 1.146 ± 0.06 g/cm³ | [5][6] |

| Appearance | White to off-white solid or low melting mass | [5] |

| InChI Key | YHXYRISRGHSPNV-UHFFFAOYSA-N | [1] |

| SMILES | COC(=O)CCC1=CC=CC=C1O | [1] |

Safety and Handling

According to available safety data, Methyl 3-(2-hydroxyphenyl)propionate is classified as an irritant to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including gloves and eye/face protection, should be worn when handling this compound. It should be stored in a cool, dry place in a tightly sealed container.

Synthesis of Methyl 3-(2-hydroxyphenyl)propionate

The most common and straightforward method for the synthesis of Methyl 3-(2-hydroxyphenyl)propionate is the Fischer esterification of its parent carboxylic acid, 3-(2-hydroxyphenyl)propionic acid, in the presence of an acid catalyst.

Reaction Principle: Fischer Esterification

Fischer esterification is a classic organic reaction that involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is often used as the solvent.

Caption: Fischer Esterification of 3-(2-Hydroxyphenyl)propionic Acid.

Detailed Experimental Protocol

This protocol is based on established Fischer esterification procedures.

Materials:

-

3-(2-Hydroxyphenyl)propionic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-(2-hydroxyphenyl)propionic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 volumes).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C). Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude Methyl 3-(2-hydroxyphenyl)propionate by column chromatography on silica gel.

Spectroscopic Analysis and Characterization

The structural elucidation of Methyl 3-(2-hydroxyphenyl)propionate is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of Methyl 3-(2-hydroxyphenyl)propionate are consistent with its structure. The chemical shifts for the precursor, 3-(2-hydroxyphenyl)propionic acid, provide a basis for interpreting the spectrum of the ester.[8]

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene groups of the propionate chain, the methyl ester protons, and the phenolic hydroxyl proton.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for the ten carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the methylene carbons, and the methyl carbon of the ester. The chemical shifts for the carbon atoms of the precursor acid have been reported.[8]

Infrared (IR) Spectroscopy

The IR spectrum of Methyl 3-(2-hydroxyphenyl)propionate will exhibit characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3400 (broad) | O-H (phenol) | Stretching |

| ~3050 | C-H (aromatic) | Stretching |

| ~2950 | C-H (aliphatic) | Stretching |

| ~1735 | C=O (ester) | Stretching |

| ~1600, ~1490 | C=C (aromatic) | Stretching |

| ~1250 | C-O (ester) | Stretching |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of Methyl 3-(2-hydroxyphenyl)propionate results in a molecular ion peak and characteristic fragment ions. The molecular ion peak ([M]⁺) is expected at m/z 180. The fragmentation pattern provides further structural confirmation. Data from the NIST Mass Spectrometry Data Center shows prominent peaks at m/z 120, 148, and 91.[1] The m/z 120 fragment likely corresponds to the loss of the methoxycarbonyl group followed by rearrangement.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Potential Applications and Biological Activity

While the biological activities of the closely related isomer, methyl 3-(4-hydroxyphenyl)propionate (MHPP), have been studied, particularly as a nitrification inhibitor and a modulator of root development, the specific applications of Methyl 3-(2-hydroxyphenyl)propionate are less documented in publicly available literature.

The presence of both a phenolic hydroxyl group and an ester functional group makes Methyl 3-(2-hydroxyphenyl)propionate a versatile building block in organic synthesis. It can be a precursor for the synthesis of more complex molecules with potential applications in:

-

Drug Discovery: The phenolic and propionate moieties are present in various biologically active compounds. This molecule could serve as a scaffold for the development of novel therapeutic agents.

-

Materials Science: Phenolic compounds are known for their antioxidant properties and are used in the development of polymers and other materials.

Further research is required to fully elucidate the specific biological activities and potential applications of Methyl 3-(2-hydroxyphenyl)propionate.

Conclusion

Methyl 3-(2-hydroxyphenyl)propionate (CAS No. 20349-89-7) is a well-characterized phenolic ester. Its synthesis via Fischer esterification is a reliable and straightforward process. The spectroscopic data provide a clear fingerprint for its identification and characterization. While its direct applications are still an emerging area of research, its chemical structure suggests significant potential as a versatile intermediate in the synthesis of novel compounds for various scientific and industrial applications. This guide provides a solid foundation for researchers and professionals working with this compound.

References

-

PubChem. (n.d.). Methyl 3-(2-hydroxyphenyl)propionate. National Center for Biotechnology Information. Retrieved December 31, 2025, from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). 3-(2-Hydroxyphenyl)propionic Acid. University of Wisconsin-Madison. Retrieved December 31, 2025, from [Link]

Sources

- 1. Methyl 3-(2-hydroxyphenyl)propionate | C10H12O3 | CID 2794569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. METHYL 3-(2-HYDROXYPHENYL)PROPIONATE | 20349-89-7 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. hmdb.ca [hmdb.ca]

- 5. Methyl 3-(2-hydroxyphenyl)propanoate | 20349-89-7 [sigmaaldrich.com]

- 6. METHYL 3-(2-HYDROXYPHENYL)PROPIONATE CAS#: 20349-89-7 [m.chemicalbook.com]

- 7. Methyl 3-(2-hydroxyphenyl)propionate, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 8. bmse000331 3-(2-Hydroxyphenyl)propionic Acid at BMRB [bmrb.io]

A Technical Guide to Methyl 3-(2-hydroxyphenyl)propionate: Synthesis, Characterization, and Applications

Abstract

Methyl 3-(2-hydroxyphenyl)propionate, also known by its IUPAC name methyl 3-(2-hydroxyphenyl)propanoate, is a bifunctional organic compound featuring both a phenolic hydroxyl group and a methyl ester. This unique structural arrangement makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, fragrances, and other specialty chemicals. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, spectroscopic signature, a validated synthesis protocol, and key applications. The content herein is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this versatile molecule.

Nomenclature and Chemical Structure

The unambiguous identification of a chemical entity is foundational to scientific research. Methyl 3-(2-hydroxyphenyl)propionate is systematically named according to IUPAC conventions, which provides a definitive structural description.

-

Synonyms: Methyl 3-(2-hydroxyphenyl)propionate, Methyl melilotate, 2-hydroxybenzenepropanoic acid methyl ester[1][2][3]

The structure consists of a propanoate methyl ester chain attached at the 3-position to a phenol ring, with the hydroxyl group ortho to the side chain.

Sources

- 1. Methyl 3-(2-hydroxyphenyl)propionate | C10H12O3 | CID 2794569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-(2-hydroxyphenyl)propionate, 97% | Fisher Scientific [fishersci.ca]

- 3. fishersci.ie [fishersci.ie]

- 4. Methyl 3-(2-hydroxyphenyl)propanoate | 20349-89-7 [sigmaaldrich.com]

- 5. METHYL 3-(2-HYDROXYPHENYL)PROPIONATE | 20349-89-7 [chemicalbook.com]

- 6. METHYL 3-(2-HYDROXYPHENYL)PROPIONATE CAS#: 20349-89-7 [m.chemicalbook.com]

- 7. METHYL 3-(2-HYDROXYPHENYL)PROPIONATE | CAS#:20349-89-7 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to Methyl 3-(2-hydroxyphenyl)propionate

This guide provides a comprehensive overview of Methyl 3-(2-hydroxyphenyl)propionate, a chemical compound of interest to researchers and professionals in drug development and chemical synthesis. It details its nomenclature, chemical identifiers, and physical properties, providing a foundational understanding for its application in scientific research.

Core Chemical Identity

Methyl 3-(2-hydroxyphenyl)propionate is an organic compound characterized by a benzene ring substituted with a hydroxyl group and a methyl propionate group at positions 2 and 1, respectively. Understanding its fundamental identifiers is crucial for accurate documentation and database searches.

Structural Representation

Caption: 2D structure of Methyl 3-(2-hydroxyphenyl)propionate.

Primary Identifiers

A consolidated table of the most critical identifiers for this compound is presented below. These identifiers are essential for unambiguous reference in publications, patents, and chemical databases.

| Identifier | Value | Source |

| CAS Number | 20349-89-7 | [1][2][3] |

| PubChem CID | 2794569 | [1][4][5] |

| Molecular Formula | C10H12O3 | [1][2][4][6] |

| Molecular Weight | 180.20 g/mol | [1][2][7] |

| IUPAC Name | methyl 3-(2-hydroxyphenyl)propanoate | [1][4][5] |

| InChI | InChI=1S/C10H12O3/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-5,11H,6-7H2,1H3 | [1][3] |

| InChIKey | YHXYRISRGHSPNV-UHFFFAOYSA-N | [1][3][4][5] |

| SMILES | COC(=O)CCC1=CC=CC=C1O | [1][4][5] |

Nomenclature and Synonyms

In scientific literature and commercial catalogs, Methyl 3-(2-hydroxyphenyl)propionate may be referred to by a variety of names. Awareness of these synonyms is vital for conducting comprehensive literature searches and for sourcing the compound.

The systematic IUPAC name is methyl 3-(2-hydroxyphenyl)propanoate .[1][4][5] However, a multitude of other names are also in use:

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various experimental settings, including its solubility, stability, and reactivity.

| Property | Value | Source |

| Melting Point | 40-42 °C | [6][9] |

| Boiling Point | 280.2 ± 15.0 °C at 760 mmHg | [2][6][9] |

| Density | 1.146 ± 0.06 g/cm³ | [2][3][9] |

| Flash Point | 116.6 °C | [3][8] |

| pKa | 10.02 ± 0.30 (Predicted) | [6][9] |

| Physical Form | Solid below 40°C, Liquid above 41°C | [3] |

Safety and Handling

Based on available data, Methyl 3-(2-hydroxyphenyl)propionate is classified with the GHS07 pictogram, indicating it can be harmful.[3] It is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] The signal word for this compound is "Warning".[3]

Standard laboratory safety protocols should be strictly followed when handling this chemical. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Regulatory and Database Information

This compound is listed in several chemical databases and inventories, which can be useful for regulatory compliance and for accessing additional data.

| Database/Inventory | Identifier |

| DSSTox Substance ID | DTXSID40383223 |

| MDL Number | MFCD00067757 |

| Nikkaji Number | J31.458G |

| Wikidata | Q82174870 |

This compound is reported for research and development use only and is not listed on the TSCA inventory.[2]

Conclusion

This technical guide provides a detailed summary of the key identifiers, properties, and safety information for Methyl 3-(2-hydroxyphenyl)propionate. By consolidating this information, we aim to provide researchers and drug development professionals with a reliable and comprehensive resource to support their work with this compound.

References

-

PubChem. Methyl 3-(2-hydroxyphenyl)propionate. National Center for Biotechnology Information. [Link]

-

Chemsrc. METHYL 3-(2-HYDROXYPHENYL)PROPIONATE | CAS#:20349-89-7. [Link]

-

Chemsigma. METHYL 3-(2-HYDROXYPHENYL)PROPIONATE [ 20349-89-7 ]. [Link]

-

Molbase. methyl 3-(2-hydroxyphenyl)propanoate | 20349-89-7. [Link]

-

PubChem. 3-Hydroxy-2-methyl-3-phenylpropionic acid, methyl ester. National Center for Biotechnology Information. [Link]

-

PubChem. (S)-methyl 2-hydroxy-3-phenylpropanoate. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 3-(3-hydroxyphenyl)propionate. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 2-hydroxy-3-phenylpropanoate. National Center for Biotechnology Information. [Link]

-

PubChem. 3-(2-Hydroxyphenyl)propanoate. National Center for Biotechnology Information. [Link]

-

PubChem. Benzenepropanoic acid, 4-hydroxy-, methyl ester. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. Showing metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752). [Link]

Sources

- 1. Methyl 3-(2-hydroxyphenyl)propionate | C10H12O3 | CID 2794569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. METHYL 3-(2-HYDROXYPHENYL)PROPIONATE | CAS#:20349-89-7 | Chemsrc [chemsrc.com]

- 3. Methyl 3-(2-hydroxyphenyl)propanoate | 20349-89-7 [sigmaaldrich.com]

- 4. Methyl 3-(2-hydroxyphenyl)propionate, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 5. Methyl 3-(2-hydroxyphenyl)propionate, 97% | Fisher Scientific [fishersci.ca]

- 6. METHYL 3-(2-HYDROXYPHENYL)PROPIONATE CAS#: 20349-89-7 [m.chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. molbase.com [molbase.com]

- 9. METHYL 3-(2-HYDROXYPHENYL)PROPIONATE | 20349-89-7 [chemicalbook.com]

A Spectroscopic Guide to the Structural Elucidation of Methyl 3-(2-hydroxyphenyl)propionate

Introduction

Methyl 3-(2-hydroxyphenyl)propionate (CAS No. 20349-89-7), also known as Methyl Melilotate, is an aromatic ester with the chemical formula C₁₀H₁₂O₃.[1][2][3] As a derivative of a naturally occurring phenolic acid, its structural confirmation is paramount in fields ranging from natural product chemistry to synthetic methodology development. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used for the unequivocal identification and characterization of this molecule. The discussion moves beyond mere data reporting to explain the causal relationships between molecular structure and spectral output, offering field-proven insights for researchers and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the molecule's hydrogen and carbon skeleton.

Expertise in Practice: Experimental Protocol

The quality of NMR data is fundamentally dependent on a meticulously executed experimental setup. The choices made during sample preparation and parameter selection are not arbitrary; they are designed to maximize signal resolution and minimize artifacts.

Step-by-Step NMR Sample Preparation and Acquisition:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of Methyl 3-(2-hydroxyphenyl)propionate.

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), inside a 5 mm NMR tube. CDCl₃ is chosen for its excellent solubilizing power for moderately polar compounds and its single, well-characterized residual solvent peak.[4][5]

-

Internal Standard: Add a small drop of Tetramethylsilane (TMS) to serve as the internal reference standard, setting its chemical shift to 0.00 ppm.[4][5]

-

Data Acquisition: Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion, particularly for the aromatic protons. Standard pulse programs for ¹H, ¹³C, and correlation spectroscopy (e.g., COSY, HSQC) are utilized.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons.

Diagram: Proton Environments in Methyl 3-(2-hydroxyphenyl)propionate

Caption: Labeled protons for ¹H NMR assignment.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Peak Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~5.0-6.0 | Broad Singlet | 1H | Phenolic -OH |

| b, c, d, e | 6.75 - 7.15 | Multiplet | 4H | Ar-H |

| h | 3.68 | Singlet | 3H | -O-CH₃ |

| f | 2.92 | Triplet | 2H | Ar-CH₂ -CH₂- |

| g | 2.65 | Triplet | 2H | -CH₂-CH₂ -COO- |

Interpretation:

-

Aromatic Protons (b, c, d, e): The four protons on the ortho-substituted benzene ring appear as a complex multiplet between 6.75 and 7.15 ppm, which is characteristic for aromatic systems.

-

Phenolic Proton (a): A broad singlet corresponding to the hydroxyl proton is observed. Its chemical shift is variable and depends on concentration and solvent due to hydrogen bonding.

-

Methyl Ester Protons (h): The three protons of the methyl ester group (-OCH₃) appear as a sharp singlet at approximately 3.68 ppm.[4] This signal is a singlet because there are no adjacent protons to cause splitting.

-

Propionate Protons (f, g): The two methylene groups of the propionate chain appear as two distinct triplets, a result of spin-spin coupling with each other. The methylene group adjacent to the aromatic ring (f) is slightly more downfield (~2.92 ppm) than the one adjacent to the carbonyl group (g) (~2.65 ppm).

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 173.8 | Ester C =O |

| 154.1 | Ar C -OH |

| 130.6 | Ar C -H |

| 127.8 | Ar C -H |

| 124.5 | Ar C -CH₂ |

| 120.9 | Ar C -H |

| 115.6 | Ar C -H |

| 51.7 | -O-C H₃ |

| 35.1 | -C H₂-COO- |

| 25.9 | Ar-C H₂- |

Interpretation:

-

Carbonyl Carbon: The ester carbonyl carbon shows a characteristic resonance far downfield at ~173.8 ppm.[5]

-

Aromatic Carbons: Six distinct signals appear in the aromatic region (115-155 ppm), confirming the ortho-substitution pattern which makes all six ring carbons chemically non-equivalent. The carbon bearing the hydroxyl group is the most downfield among them (~154.1 ppm) due to the deshielding effect of the oxygen atom.

-

Aliphatic Carbons: The methyl carbon of the ester appears at ~51.7 ppm, while the two methylene carbons of the propionate chain are observed at ~35.1 and ~25.9 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise in Practice: Experimental Protocol

For a liquid sample like Methyl 3-(2-hydroxyphenyl)propionate, Attenuated Total Reflectance (ATR) is the preferred method over traditional salt plates due to its simplicity and minimal sample requirement.

Diagram: ATR-FTIR Experimental Workflow

Caption: Standard workflow for ATR-FTIR analysis.[6][7]

IR Spectral Analysis

The IR spectrum of Methyl 3-(2-hydroxyphenyl)propionate displays characteristic absorption bands that confirm the presence of its key functional groups: a phenol, an ester, and an aromatic ring.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3500 - 3200 | Broad, Strong | O-H Stretch | Phenolic -OH[8][9] |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 2960 - 2850 | Medium | C-H Stretch | Aliphatic C-H |

| ~1735 | Strong, Sharp | C=O Stretch | Ester Carbonyl |

| ~1600, ~1500 | Medium-Strong | C=C Bending | Aromatic Ring |

| ~1220 | Strong | C-O Stretch | Phenolic C-O[10] |

| ~1170 | Strong | C-O Stretch | Ester C-O |

Interpretation:

-

Hydroxyl Group: A prominent, broad absorption band in the 3500-3200 cm⁻¹ region is the definitive signature of the hydrogen-bonded O-H stretch of the phenol group.[11] Its breadth is a direct consequence of intermolecular hydrogen bonding.

-

Carbonyl Group: An intense, sharp peak around 1735 cm⁻¹ unequivocally identifies the C=O stretch of the ester functional group. This is one of the most characteristic absorptions in an IR spectrum.

-

Aromatic and Aliphatic Regions: The spectrum shows C-H stretching vibrations just above 3000 cm⁻¹ for the aromatic protons and just below 3000 cm⁻¹ for the aliphatic protons on the propionate chain. The characteristic C=C ring stretching bands appear around 1600 and 1500 cm⁻¹.

-

Fingerprint Region: Strong C-O stretching bands for both the phenol (~1220 cm⁻¹) and the ester (~1170 cm⁻¹) functionalities are observed in the fingerprint region (below 1500 cm⁻¹), providing further structural confirmation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through fragmentation analysis, clues about its structural components. Electron Ionization (EI) is a common technique for volatile, thermally stable molecules like this one.[12]

Expertise in Practice: EI-MS Fragmentation Analysis

In EI-MS, a high-energy electron beam ionizes the molecule, creating a molecular ion (M⁺•) that is also a radical cation. This ion is energetically unstable and undergoes characteristic fragmentation, providing a structural fingerprint.

Diagram: Key Fragmentation Pathway of Methyl 3-(2-hydroxyphenyl)propionate

Caption: Proposed EI fragmentation pathway.

MS Data Interpretation

The mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).

Table 4: Major Ions in the EI Mass Spectrum

| m/z | Proposed Identity/Origin |

| 180 | Molecular Ion [M]⁺• |

| 148 | [M - CH₃OH]⁺• |

| 120 | Base Peak ; [M - CH₃OH - CO]⁺• |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation:

-

Molecular Ion (m/z 180): The peak at m/z 180 corresponds to the molecular weight of the compound (180.20 g/mol ), confirming its elemental formula.[1]

-

Loss of Methanol (m/z 148): A significant peak is observed at m/z 148, corresponding to the loss of a neutral methanol molecule (32 Da) from the molecular ion.[1] This is a common fragmentation pathway for methyl esters containing an active hydrogen, proceeding through a cyclic intermediate.

-

Base Peak (m/z 120): The most abundant ion in the spectrum (the base peak) is at m/z 120.[1] This stable fragment is formed by the subsequent loss of carbon monoxide (CO, 28 Da) from the m/z 148 ion. This two-step loss (methanol followed by CO) is a characteristic fragmentation pattern.

-

Tropylium Ion (m/z 91): The presence of a peak at m/z 91 is a common feature for compounds containing a benzyl moiety, corresponding to the highly stable tropylium cation.

Conclusion

The collective evidence from NMR, IR, and MS provides an unambiguous structural confirmation of Methyl 3-(2-hydroxyphenyl)propionate. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen skeleton and confirm the ortho-substitution pattern. Infrared spectroscopy verifies the presence of the key phenol and ester functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the molecular weight and reveals a logical fragmentation pattern consistent with the proposed structure. This multi-technique approach represents a self-validating system, ensuring the highest degree of confidence in the compound's structural elucidation for all research and development applications.

References

- Drawell. (n.d.). Sample Preparation for FTIR Analysis.

- ResearchGate. (n.d.). How to prepare IR samples?.

- Wheelock, C. E., Colvin, M. E., Sanborn, J. R., & Hammock, B. D. (2008). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of Mass Spectrometry, 43(8), 1053-1062.

- FTIR Spectroscopy. (2013, January 10). Liquid IR Spectroscopy. YouTube.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol.

- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.

- University of Michigan. (n.d.). IR in the Liquid Phase and Neat Samples.

- McMurry, J. (2023). Organic Chemistry: A Tenth Edition. Chapter 17.11 Spectroscopy of Alcohols and Phenols.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2794569, Methyl 3-(2-hydroxyphenyl)propionate.

- OpenStax. (2023, September 20). Organic Chemistry, 17.11 Spectroscopy of Alcohols and Phenols.

- NPTEL-NOC IITM. (2024, March 15). Week 9: Lecture 42: EI Mass Spectra of various molecules-2. YouTube.

- Wiley-VCH GmbH. (n.d.). Methyl 3-(2-hydroxyphenyl)propionate - Mass Spectrum (GC). SpectraBase.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 132408, 3-Hydroxy-2-methyl-3-phenylpropionic acid, methyl ester.

- Química Organica.org. (n.d.). IR Spectrum: Alcohols and Phenols.

- Biological Magnetic Resonance Bank. (n.d.). 3-(2-Hydroxyphenyl)propionic Acid at BMRB (bmse000331).

- Doc Brown's Chemistry. (n.d.). The 1H NMR spectrum of methyl propanoate.

- Fisher Scientific. (n.d.). Methyl 3-(2-hydroxyphenyl)propionate, 97%.

- Kéki, S., Zsuga, M., & Schlosser, G. (2019).

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl propanoate.

- Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate.

- Thermo Scientific Chemicals. (n.d.). Methyl 3-(2-hydroxyphenyl)propionate, 97% 25 g.

- Fisher Scientific. (n.d.). Methyl 3-(2-hydroxyphenyl)propionate, 97% 5 g.

- ChemicalBook. (2022, August 26). METHYL 3-(2-HYDROXYPHENYL)PROPIONATE | 20349-89-7.

Sources

- 1. Methyl 3-(2-hydroxyphenyl)propionate | C10H12O3 | CID 2794569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-(2-hydroxyphenyl)propionate, 97% | Fisher Scientific [fishersci.ca]

- 3. Methyl 3-(2-hydroxyphenyl)propionate, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 10. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 11. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl 3-(2-hydroxyphenyl)propionate" physical and chemical properties

Introduction and Overview

Methyl 3-(2-hydroxyphenyl)propionate, also known by synonyms such as Methyl Melilotate, is a phenolic ester with significant relevance in synthetic chemistry and as a building block in the development of more complex molecules.[1][2][3] Structurally, it comprises a benzene ring substituted with both a hydroxyl group and a methyl propionate chain at ortho positions. This arrangement of functional groups imparts a unique profile of reactivity and potential biological activity. The parent acid, 3-(2-hydroxyphenyl)propionic acid, is recognized as an endogenous metabolite, highlighting the natural relevance of this chemical scaffold.[4]

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides a detailed examination of the core physicochemical properties, analytical characterization protocols, synthetic pathways, and safety considerations for Methyl 3-(2-hydroxyphenyl)propionate. Furthermore, it contextualizes the importance of the underlying phenylpropionate scaffold in contemporary drug discovery, offering insights into its potential applications.[5][6]

Physicochemical Properties

The fundamental physical and chemical characteristics of Methyl 3-(2-hydroxyphenyl)propionate are summarized below. These properties are critical for its handling, storage, and application in experimental settings. The compound exists as a low-melting solid or crystalline material under standard conditions.[2][7]

| Property | Value | Source(s) |

| CAS Number | 20349-89-7 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][3][8] |

| Molecular Weight | 180.20 g/mol | [1][3] |

| IUPAC Name | methyl 3-(2-hydroxyphenyl)propanoate | [1][9] |

| Appearance | Solid at <40°C, Liquid at >41°C; Crystalline Solid | [2][7] |

| Melting Point | 40-44°C | [2][5][10][11][12] |

| Boiling Point | ~280.2 °C at 760 mmHg (Predicted/Experimental) | [2][5][10][13] |

| Density | ~1.146 g/cm³ (Predicted) | [2][5][10][13] |

| Flash Point | 116.6 °C | [2] |

| pKa | 10.02 ± 0.30 (Predicted, for phenolic hydroxyl) | [5][10] |

| Solubility | While specific data is limited, its isomer, methyl 3-(4-hydroxyphenyl)propionate, is soluble in chloroform and methanol.[1] The parent acid is soluble in water, DMSO, and ethanol.[14] Therefore, solubility in common organic solvents like methanol, ethanol, DMSO, and chlorinated solvents is expected. |

Chemical Structure and Reactivity

The reactivity of Methyl 3-(2-hydroxyphenyl)propionate is governed by its three primary functional domains: the phenolic hydroxyl group, the methyl ester, and the aromatic ring. Understanding the interplay of these groups is key to predicting its behavior in chemical transformations.

-

Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be abstracted by a base. This site is also susceptible to O-alkylation or O-acylation to form ethers and esters, respectively.

-

Methyl Ester Group: This group is prone to nucleophilic acyl substitution. Saponification (hydrolysis under basic conditions) will yield the corresponding carboxylate salt, while acid-catalyzed hydrolysis will revert the molecule to its parent carboxylic acid. It can also undergo transesterification in the presence of other alcohols or be converted to an amide via aminolysis.

-

Aromatic Ring: The hydroxyl group is an ortho-, para-directing activator, making the aromatic ring susceptible to electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions, primarily at the positions para and ortho to the hydroxyl group.

The compound is incompatible with strong oxidizing agents, and thermal decomposition may produce carbon monoxide and carbon dioxide.[13]

Caption: Key reactive sites on Methyl 3-(2-hydroxyphenyl)propionate.

Spectroscopic and Analytical Characterization

Authenticating the structure and purity of Methyl 3-(2-hydroxyphenyl)propionate requires a suite of analytical techniques. The expected spectral characteristics are detailed below, followed by a generalized workflow for data acquisition.

Expected Spectral Data:

-

¹H NMR (Proton NMR): The spectrum should feature distinct signals for the aromatic protons (multiplets in the ~6.7-7.2 ppm range), a singlet for the ester methyl group (~3.7 ppm), and two triplets corresponding to the two methylene groups (-CH₂CH₂-) of the propionate chain (~2.9 and ~2.6 ppm). A broad singlet for the phenolic -OH proton will also be present, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR (Carbon-13 NMR): Key signals would include the ester carbonyl carbon (~173 ppm), aromatic carbons (between ~115-155 ppm), the ester methoxy carbon (~52 ppm), and the two aliphatic carbons of the propionate chain (~35 and ~25 ppm).[9]

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be a broad peak for the O-H stretch of the phenol (~3400 cm⁻¹), a sharp, strong peak for the C=O stretch of the ester (~1730 cm⁻¹), C-O stretching bands (~1200-1300 cm⁻¹), and bands corresponding to C=C stretching in the aromatic ring (~1450-1600 cm⁻¹).

-

Mass Spectrometry (MS): In an electron ionization (EI) spectrum, the molecular ion peak (M⁺) would be observed at m/z = 180. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a peak at m/z 149, and cleavage of the side chain.[9]

Experimental Protocol: Analytical Workflow

This protocol outlines the general steps for a comprehensive analysis of a sample of Methyl 3-(2-hydroxyphenyl)propionate.

-

Sample Preparation:

-

For NMR: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

For IR (Thin Film): If the sample is liquid above room temperature, place a drop between two NaCl or KBr plates. If solid, dissolve in a volatile solvent (e.g., chloroform), apply to a salt plate, and allow the solvent to evaporate.

-

For GC-MS: Prepare a dilute solution (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

-

Data Acquisition:

-

NMR Spectroscopy: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher). Standard pulse programs are sufficient.

-

FTIR Spectroscopy: Record a background spectrum of the salt plates. Then, run the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

GC-MS Analysis: Inject the sample solution into the GC-MS system. Use a suitable capillary column (e.g., DB-5 or HP-5ms) and a temperature program that allows for the separation of the compound from any impurities.

-

-

Data Processing and Interpretation:

-

Process the raw data using appropriate software (e.g., MestReNova, TopSpin for NMR; instrument-specific software for IR and MS).

-

Integrate ¹H NMR peaks, assign chemical shifts, and determine coupling constants.

-

Assign peaks in the ¹³C NMR, IR, and MS spectra by comparing them to expected values and fragmentation patterns.

-

Assess purity based on the integration of impurity peaks in NMR or the relative area of peaks in the GC chromatogram.

-

Caption: General workflow for analytical characterization.

Synthesis and Derivatization

Methyl 3-(2-hydroxyphenyl)propionate can be synthesized through several established chemical routes. The most common methods involve the direct esterification of the parent carboxylic acid or the reduction of an unsaturated precursor.

Method 1: Fischer Esterification

This is a classic and direct method involving the acid-catalyzed reaction between 3-(2-hydroxyphenyl)propionic acid and methanol.[10][15] The reaction is an equilibrium process; therefore, using a large excess of methanol as the solvent helps drive the reaction toward the product.[10]

Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a round-bottom flask, add 3-(2-hydroxyphenyl)propionic acid (1.0 eq) and a large excess of anhydrous methanol (e.g., 20 volumes).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~0.1 eq), to the suspension.[13]

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C). Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Workup: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the resulting residue in an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent to yield the crude product. Further purification can be achieved via silica gel column chromatography if necessary.[13]

Method 2: Catalytic Hydrogenation

An alternative route involves the catalytic hydrogenation of the corresponding unsaturated ester, methyl 3-(2-hydroxyphenyl)acrylate (methyl 2-hydroxycinnamate). This method selectively reduces the carbon-carbon double bond of the acrylate moiety while leaving the aromatic ring and ester group intact.

General Concept: The reaction is typically performed using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.[3] Transfer hydrogenation using a hydrogen donor like formic acid is also a viable, often safer, alternative to using pressurized hydrogen gas.[16]

Caption: General synthetic scheme via Fischer Esterification.

Safety, Handling, and Storage

While some safety data sheets classify this chemical as not hazardous under OSHA 2012 standards, others indicate it is irritating to the eyes, respiratory system, and skin, and may be harmful if ingested or inhaled.[6][7][13][17] Given this conflicting information, a cautious approach is warranted.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[6][13]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low. Avoid breathing dust or vapors. Prevent contact with skin and eyes.[6][13]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[6][13]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.[6][7]

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[6][7]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[6]

-

Ingestion: Wash out mouth with water. Do not induce vomiting.[6][15] In all cases of exposure, seek medical attention.

-

Relevance in Research and Drug Development

The phenylpropionate scaffold is considered a "privileged scaffold" in medicinal chemistry.[6] These are molecular frameworks that are capable of binding to multiple biological targets, often with high affinity. They are frequently derived from natural products and serve as excellent starting points for the design of novel therapeutic agents.[6]

Recent advancements have highlighted the utility of the phenylpropionic acid skeleton in cutting-edge drug discovery. For example, it has been used as the foundational structure for a novel small-molecule degron.[5] This degron was incorporated into Proteolysis-Targeting Chimeras (PROTACs), an emerging therapeutic modality designed to induce the targeted degradation of disease-causing proteins.[5] The ability of this simple scaffold to engage with the cellular protein degradation machinery underscores its potential in developing new treatments.

Furthermore, derivatives of phenylpropionic acid are explored for a wide range of activities, including as G protein-coupled receptor 40 (GPR40) agonists for potential antidiabetic agents.[1] The inherent structural features of Methyl 3-(2-hydroxyphenyl)propionate—a phenolic hydroxyl for hydrogen bonding and an ester for potential hydrolysis by biological esterases—make it an attractive precursor for creating libraries of compounds for screening and lead optimization in drug discovery programs.

References

-

A small-molecule degron with a phenylpropionic acid scaffold. (2024). PubMed. Available at: [Link]

-

Natural product derived privileged scaffolds in drug discovery. (2019). PubMed. Available at: [Link]

-

Methyl 3-(2-hydroxyphenyl)propionate | C10H12O3 | CID 2794569. PubChem. Available at: [Link]

-

METHYL 3-(2-HYDROXYPHENYL)PROPIONATE | CAS#:20349-89-7. Chemsrc.com. Available at: [Link]

-

methyl 3-(2-hydroxyphenyl)propanoate. Stenutz. Available at: [Link]

-

Fischer Esterification. Chemistry Steps. Available at: [Link]

- (Placeholder for a potential future reference if needed).

-

Methyl 3-(2-hydroxyphenyl)propionate - Spectrum. SpectraBase. Available at: [Link]

-

Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. (2025). Chemical Methodologies. Available at: [Link]

- (Placeholder for a potential future reference if needed).

- (Placeholder for a potential future reference if needed).

- (Placeholder for a potential future reference if needed).

- (Placeholder for a potential future reference if needed).

Sources

- 1. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 2. prepchem.com [prepchem.com]

- 3. Methyl 3-(4-hydroxyphenyl)propionate synthesis - chemicalbook [chemicalbook.com]

- 4. resource.aminer.org [resource.aminer.org]

- 5. A small-molecule degron with a phenylpropionic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural product derived privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Methyl 3-(2-hydroxyphenyl)propionate | C10H12O3 | CID 2794569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. Methyl 3-(2-hydroxyphenyl)propionate, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 13. benchchem.com [benchchem.com]

- 14. selleckchem.com [selleckchem.com]

- 15. Fischer Esterification [organic-chemistry.org]

- 16. chemmethod.com [chemmethod.com]

- 17. community.wvu.edu [community.wvu.edu]

An In-depth Technical Guide to the Solubility of Methyl 3-(2-hydroxyphenyl)propionate

Introduction

Methyl 3-(2-hydroxyphenyl)propionate, a derivative of phloretic acid, is a compound of interest in various fields of chemical and pharmaceutical research. Its structural features, combining a phenolic hydroxyl group and a methyl ester, impart a unique balance of polarity that governs its interactions with other molecules and, crucially, its solubility in different solvent systems. Understanding the solubility of this compound is paramount for a wide range of applications, including reaction chemistry, purification processes, formulation development, and analytical method development.

This technical guide provides a comprehensive overview of the solubility of Methyl 3-(2-hydroxyphenyl)propionate. It delves into the theoretical principles governing its dissolution, offers a qualitative solubility profile in common laboratory solvents, and presents a detailed experimental protocol for the quantitative determination of its solubility. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in their experimental designs and to effectively handle this compound in their laboratory workflows.

Physicochemical Properties of Methyl 3-(2-hydroxyphenyl)propionate

A thorough understanding of a compound's physicochemical properties is the foundation for predicting its solubility behavior. The key properties of Methyl 3-(2-hydroxyphenyl)propionate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 20349-89-7 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][4][5] |

| Molecular Weight | 180.20 g/mol | [4][5] |

| Melting Point | 40-42 °C | [2][6] |

| Boiling Point | 280.2 °C at 760 mmHg | [1][2] |

| Density | 1.146 g/cm³ | [1][2] |

| pKa (predicted) | 10.02 ± 0.30 | [2] |

| logP (predicted) | 1.49780 | [1] |

| Appearance | White to pale cream or pale pink crystalline solid | [3][7] |

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process governed by the principle of "like dissolves like." This principle is rooted in the nature and magnitude of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

The structure of Methyl 3-(2-hydroxyphenyl)propionate features three key components that dictate its polarity and, consequently, its solubility:

-

Aromatic Phenyl Ring: This nonpolar, hydrophobic moiety contributes to London dispersion forces.

-

Phenolic Hydroxyl (-OH) Group: This polar, hydrophilic group is capable of acting as both a hydrogen bond donor and acceptor.

-

Methyl Ester (-COOCH₃) Group: This group has a dipole moment and can act as a hydrogen bond acceptor, contributing to the compound's polarity.

The interplay of these functional groups results in a molecule of intermediate polarity. The presence of the hydroxyl group suggests potential solubility in polar solvents through hydrogen bonding. Conversely, the phenyl ring and the methyl group of the ester favor interactions with less polar or nonpolar solvents.

Qualitative Solubility Profile

Based on the theoretical principles discussed, a qualitative solubility profile for Methyl 3-(2-hydroxyphenyl)propionate in a range of common laboratory solvents can be predicted.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The polar hydroxyl group can form hydrogen bonds with water, but the larger nonpolar aromatic ring and alkyl chain limit solubility.[8] |

| Ethanol | Soluble | The ethanol molecule has both polar (-OH) and nonpolar (ethyl) character, making it a good solvent for this compound of intermediate polarity. | |

| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent that can effectively solvate the molecule.[9] | |

| Polar Aprotic | Acetone | Soluble | Acetone's polarity and ability to accept hydrogen bonds make it a suitable solvent. |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a highly polar aprotic solvent capable of strong dipole-dipole interactions. | |

| Ethyl Acetate | Soluble | As an ester, ethyl acetate has a moderate polarity that is compatible with the solute.[9] | |

| Nonpolar | Hexane | Insoluble | The large difference in polarity between the highly nonpolar hexane and the solute prevents significant dissolution. |

| Toluene | Sparingly Soluble | The aromatic nature of toluene allows for some interaction with the phenyl ring of the solute, but overall solubility is expected to be low. |

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The equilibrium solubility or shake-flask method is a widely accepted and reliable technique.

Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of Methyl 3-(2-hydroxyphenyl)propionate in a given solvent at a specific temperature.

Materials:

-

Methyl 3-(2-hydroxyphenyl)propionate (high purity)

-

Selected solvent(s) (analytical grade)

-

Scintillation vials or screw-cap test tubes

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Methyl 3-(2-hydroxyphenyl)propionate to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to the desired constant temperature.

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the supernatant through a syringe filter into a clean, dry container. This step is critical to remove any undissolved microcrystals.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a standard curve).

-

-

Calculation:

-

Calculate the concentration of Methyl 3-(2-hydroxyphenyl)propionate in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Safety and Handling

Methyl 3-(2-hydroxyphenyl)propionate is an irritant to the eyes, respiratory system, and skin.[1][9] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.[8][9] Work should be conducted in a well-ventilated area or a fume hood.[9] In case of contact, flush the affected area with plenty of water.[8][9] For detailed safety information, refer to the Safety Data Sheet (SDS).[8][9]

Conclusion

The solubility of Methyl 3-(2-hydroxyphenyl)propionate is a critical parameter that influences its application in scientific research and development. Its chemical structure, characterized by a balance of polar and nonpolar moieties, results in a nuanced solubility profile. While it is predicted to be soluble in polar organic solvents like alcohols and acetone, its solubility in water and nonpolar solvents is expected to be limited. For precise quantitative data, the shake-flask method provides a robust and reliable experimental approach. The information and protocols presented in this guide are intended to empower researchers to effectively utilize Methyl 3-(2-hydroxyphenyl)propionate in their work, ensuring both scientific rigor and laboratory safety.

References

-

METHYL 3-(2-HYDROXYPHENYL)PROPIONATE | CAS#:20349-89-7 | Chemsrc. (n.d.). Retrieved from [Link]

-

Material Safety Data Sheet - Methyl 3-(2-hydroxyphenyl)propanoate, 95%+. (n.d.). Cole-Parmer. Retrieved from [Link]

-

What is the best solvent to dilute FAME (fatty acid methyl ester) samples for GC/MS analysis?. (2012, October 8). ResearchGate. Retrieved from [Link]

-

methyl 3-(2-hydroxyphenyl)propanoate - Stenutz. (n.d.). Retrieved from [Link]

-

Methyl 3-(2-hydroxyphenyl)propionate | C10H12O3 | CID 2794569 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

-

How to determine the solubility of organic compounds. (2017, June 24). Quora. Retrieved from [Link]

-

Methyl 2-hydroxy-3-phenylpropanoate | C10H12O3 | CID 518800 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Showing metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752) - Human Metabolome Database. (2012, September 11). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Solubility of phenolic compounds: Significance and symbolism [wisdomlib.org]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. univarsolutions.com [univarsolutions.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

"Methyl 3-(2-hydroxyphenyl)propionate" natural occurrence and sources

An In-depth Technical Guide to the Natural Occurrence and Sources of Methyl 3-(2-hydroxyphenyl)propionate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the natural occurrence and sources of Methyl 3-(2-hydroxyphenyl)propionate. Recognizing the limited direct reports of this specific methyl ester in natural sources, this guide expands its scope to its parent compound, 3-(2-hydroxyphenyl)propanoic acid, also known as melilotic acid, which is a well-documented natural product. We will delve into the established presence of melilotic acid across various biological kingdoms, explore its biosynthetic origins, and discuss the potential for the natural occurrence of its methyl ester. Furthermore, this guide will provide detailed methodologies for the isolation and characterization of related compounds from natural matrices, and touch upon their biological significance. This document is intended for researchers, scientists, and drug development professionals interested in the exploration and application of hydroxyphenylpropanoates.

Introduction: The Chemical Context of Methyl 3-(2-hydroxyphenyl)propionate

Methyl 3-(2-hydroxyphenyl)propionate is an organic compound belonging to the class of phenylpropanoids.[1] Structurally, it is the methyl ester of 3-(2-hydroxyphenyl)propanoic acid. While the synthetic form of Methyl 3-(2-hydroxyphenyl)propionate is commercially available for research purposes, its presence as a natural product is not widely documented in scientific literature.[2][3][4][5][6][7][8]

In contrast, its carboxylic acid precursor, 3-(2-hydroxyphenyl)propanoic acid (melilotic acid), is a known primary metabolite found in a variety of organisms, from bacteria to humans.[9][10] It is often considered a xenobiotic metabolite, resulting from the breakdown of more complex organic compounds.[10] This guide will, therefore, focus significantly on the natural occurrence of melilotic acid to provide a foundational understanding, while also exploring the circumstances under which its methyl ester might be found in nature.

Chemical Profiles

For clarity and practical application in a research setting, the key chemical identifiers and properties of both Methyl 3-(2-hydroxyphenyl)propionate and its parent acid are summarized below.

| Property | Methyl 3-(2-hydroxyphenyl)propionate | 3-(2-hydroxyphenyl)propanoic acid (Melilotic Acid) |

| CAS Number | 20349-89-7[2][3] | 495-78-3[9][10] |

| Molecular Formula | C10H12O3[2] | C9H10O3[9][10] |

| Molecular Weight | 180.20 g/mol [2] | 166.17 g/mol [10] |

| IUPAC Name | methyl 3-(2-hydroxyphenyl)propanoate[2] | 3-(2-hydroxyphenyl)propanoic acid[10] |

| Synonyms | Methyl melilotate, 3-(2-Hydroxyphenyl)propionic acid methyl ester[2][5] | Melilotic acid, o-Hydroxyphenylpropionic acid[9][10] |

| Melting Point | 40-42°C[4] | Not specified |

| Boiling Point | 280.2°C at 760 mmHg[8][11] | Not specified |

Natural Occurrence of 3-(2-Hydroxyphenyl)propanoic Acid (Melilotic Acid)

Melilotic acid is a widely distributed primary metabolite, playing a role in the normal physiological processes of various organisms.[9]

In the Plant Kingdom

Melilotic acid has been identified in a range of plant species. Its presence in certain foods can serve as a potential biomarker for their consumption.[9] Notable plant sources include:

-

Melilotus species: As its name suggests, melilotic acid is found in plants of the Melilotus genus, such as Melilotus albus and Melilotus officinalis (sweet clover).[10]

-

Food Plants: It has been detected in several food sources, including bilberries (Vaccinium myrtillus), Chinese cinnamon (Cinnamomum aromaticum), various herbs and spices, pulses, and red beetroots (Beta vulgaris var. rubra).[1][9]

-

Justicia pectoralis: Gas chromatography-mass spectrometry (GC-MS) analysis has confirmed its presence in this medicinal herb.[9]

In Microorganisms

The compound is recognized as a bacterial and fungal xenobiotic metabolite.[10] This indicates its involvement in the metabolic pathways of microorganisms as they break down foreign organic compounds.

In Humans and Animals

In humans, 3-(2-hydroxyphenyl)propanoic acid is considered an endogenous metabolite.[12] It has been studied as a potential biomarker in urine and blood, possibly reflecting the composition and activity of the gut microbiome.[9] Its presence in humans is often linked to the metabolism of dietary flavonoids. For instance, the related compound 3-(3-hydroxyphenyl)propionic acid is a known microbial metabolite of quercetin.[13]

Biosynthesis of 3-(2-Hydroxyphenyl)propanoic Acid

The biosynthesis of melilotic acid in organisms is typically a result of the catabolism of more complex phenylpropanoids and flavonoids. While the precise pathways can vary between organisms, a generally accepted route involves the breakdown of dietary polyphenols by gut microbiota in animals and humans, or through endogenous metabolic pathways in plants and microorganisms.

Caption: A simplified diagram illustrating the general biosynthetic origin of 3-(2-hydroxyphenyl)propanoic acid from the metabolic breakdown of complex polyphenols.

The Case of Methyl 3-(2-hydroxyphenyl)propionate in Nature

Direct evidence for the natural occurrence of Methyl 3-(2-hydroxyphenyl)propionate is scarce. However, the presence of a structurally similar compound, Methyl 3-(4-hydroxyphenyl)propionate (the para-isomer), has been confirmed in nature. This compound was isolated from the root exudates of sorghum (Sorghum bicolor) and was identified as a key molecule responsible for the plant's biological nitrification inhibition (BNI) properties.[14][15] The release of this compound from sorghum roots is an active physiological process, stimulated by the presence of ammonium (NH4+).[14][16]

The discovery of the para-isomer in sorghum provides a strong precedent for the potential natural occurrence of other methylated hydroxyphenylpropanoates, including the ortho-isomer, Methyl 3-(2-hydroxyphenyl)propionate. It is plausible that it exists in some plant species but has not yet been identified, or it may be present in concentrations below the detection limits of standard analytical methods.

Another consideration is the possibility of this methyl ester being an artifact of the extraction and analysis process. If methanol is used as a solvent during the extraction of plant or microbial material containing melilotic acid, esterification can occur, leading to the formation of Methyl 3-(2-hydroxyphenyl)propionate. Researchers should be mindful of this potential artifact when identifying this compound in natural extracts.

Isolation and Characterization from Natural Sources: A General Protocol

The following is a generalized protocol for the extraction, isolation, and characterization of hydroxyphenylpropanoates from plant material, guided by methodologies used for similar phenolic compounds.

Experimental Protocol: Activity-Guided Fractionation

-

Extraction:

-

Air-dry and grind the plant material (e.g., roots, leaves).

-

Perform a sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like hexane to remove lipids, followed by a medium-polarity solvent like ethyl acetate, and finally a polar solvent like methanol. The target compounds are expected to be in the more polar fractions.

-

-

Solvent-Solvent Partitioning:

-

Concentrate the crude polar extract under reduced pressure.

-

Resuspend the residue in water and perform liquid-liquid partitioning against a solvent like ethyl acetate. The hydroxyphenylpropanoates will preferentially move into the organic phase.

-

-

Chromatographic Separation:

-

Subject the active organic phase to column chromatography on silica gel.

-

Elute with a gradient of hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

-

Purification by HPLC:

-

Pool the fractions containing the compounds of interest and subject them to further purification using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase C18 column and a mobile phase gradient of water and methanol or acetonitrile.

-

-

Structure Elucidation:

-

Analyze the purified compounds using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS) to confirm the structure.

-

Sources

- 1. Showing Compound 3-(2-Hydroxyphenyl)propanoic acid (FDB011887) - FooDB [foodb.ca]

- 2. Methyl 3-(2-hydroxyphenyl)propionate | C10H12O3 | CID 2794569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. METHYL 3-(2-HYDROXYPHENYL)PROPIONATE CAS#: 20349-89-7 [m.chemicalbook.com]

- 5. Methyl 3-(2-hydroxyphenyl)propionate, 97% | Fisher Scientific [fishersci.ca]

- 6. METHYL 3-(2-HYDROXYPHENYL)PROPIONATE | 20349-89-7 [chemicalbook.com]

- 7. calpaclab.com [calpaclab.com]

- 8. echemi.com [echemi.com]

- 9. Buy 3-(2-Hydroxyphenyl)propanoic acid | 495-78-3 [smolecule.com]

- 10. Melilotic acid | C9H10O3 | CID 873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. METHYL 3-(2-HYDROXYPHENYL)PROPIONATE | CAS#:20349-89-7 | Chemsrc [chemsrc.com]

- 12. selleckchem.com [selleckchem.com]

- 13. 3-(3-Hydroxyphenyl)propionic acid, a microbial metabolite of quercetin, inhibits monocyte binding to endothelial cells via modulating E-selectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Detection, isolation and characterization of a root-exuded compound, methyl 3-(4-hydroxyphenyl) propionate, responsible for biological nitrification inhibition by sorghum (Sorghum bicolor) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Methyl 3-(4-hydroxyphenyl)propionate | 5597-50-2 [chemicalbook.com]

- 16. The Nitrification Inhibitor Methyl 3-(4-Hydroxyphenyl)Propionate Modulates Root Development by Interfering with Auxin Signaling via the NO/ROS Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Methyl 3-(2-hydroxyphenyl)propionate

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the ever-evolving landscape of drug discovery and natural product chemistry, phenolic compounds continue to be a focal point of research due to their diverse biological activities. Among these, Methyl 3-(2-hydroxyphenyl)propionate, a methyl ester derivative of 3-(2-hydroxyphenyl)propanoic acid (also known as melilotic acid), presents a compelling case for investigation. While direct extensive research on this specific ester is emerging, a wealth of data on its parent compound and structurally related phenolic acids provides a strong foundation for predicting its therapeutic potential. This guide synthesizes the available scientific knowledge, offering a comprehensive overview of the anticipated biological activities, underlying mechanisms, and robust experimental protocols to empower researchers in their exploration of Methyl 3-(2-hydroxyphenyl)propionate. As a Senior Application Scientist, the aim is to not only present established facts but also to provide the causal reasoning behind experimental designs, fostering a deeper understanding of the scientific process.

Physicochemical Properties and Synthesis

Methyl 3-(2-hydroxyphenyl)propionate (CAS 20349-89-7) is a solid with a melting point of 40-42°C and a predicted boiling point of 280.2°C.[1] Its molecular formula is C₁₀H₁₂O₃, and it has a molecular weight of 180.2 g/mol .[2]

Solubility: This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[3] This information is critical for the preparation of stock solutions for in vitro assays.

Synthesis: A common method for the synthesis of Methyl 3-(2-hydroxyphenyl)propionate involves the esterification of its parent carboxylic acid, 3-(2-hydroxyphenyl)propanoic acid. One documented method involves the reaction of 3-(4-hydroxyphenyl)propionic acid with methanol in the presence of a catalytic amount of sulfuric acid, which can be adapted for the 2-hydroxy isomer.[4] Another approach involves the use of methyl iodide in the presence of a base like potassium carbonate.[4] A potential synthesis route starting from coumarin is also plausible, involving the hydrolytic opening of the lactone ring followed by esterification.

Table 1: Physicochemical Properties of Methyl 3-(2-hydroxyphenyl)propionate

| Property | Value | Reference(s) |

| CAS Number | 20349-89-7 | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | [2] |

| Molecular Weight | 180.2 g/mol | [2] |

| Melting Point | 40-42°C | [1] |

| Boiling Point (Predicted) | 280.2°C | [1] |

| Solubility | Soluble in DMSO and ethanol | [3] |

Postulated Biological Activities and Underlying Mechanisms

Based on the known biological activities of its parent compound, melilotic acid, and other related phenolic acids, Methyl 3-(2-hydroxyphenyl)propionate is hypothesized to possess antioxidant, anti-inflammatory, and antimicrobial properties. The ester functional group may enhance its lipophilicity, potentially influencing its cellular uptake and pharmacokinetic profile. It is anticipated that intracellular esterases would hydrolyze the methyl ester to release the active carboxylic acid form, 3-(2-hydroxyphenyl)propanoic acid.

Antioxidant Activity

Mechanism of Action: Phenolic compounds exert their antioxidant effects primarily through their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[5][6] The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron around the aromatic ring, which makes it less reactive and thus terminates the radical chain reaction.[7] The antioxidant action can also occur through single electron transfer (SET) and chelation of transition metals that can catalyze oxidative reactions.[5][8]

Experimental Validation Workflow:

Figure 1: Workflow for assessing antioxidant activity.

Anti-inflammatory Activity

Mechanism of Action: A key mechanism by which phenolic compounds exert anti-inflammatory effects is through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9][10][11] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[10] Phenolic compounds can interfere with this pathway at multiple levels, such as by inhibiting the degradation of IκB (inhibitor of NF-κB) or by preventing the binding of NF-κB to DNA.[9][11]

Signaling Pathway:

Figure 2: Hypothesized inhibition of the NF-κB pathway.

Antimicrobial Activity